molecular formula C11H13NO B3021002 (1-ethyl-1H-indol-5-yl)methanol CAS No. 1030426-01-7

(1-ethyl-1H-indol-5-yl)methanol

Cat. No.: B3021002
CAS No.: 1030426-01-7
M. Wt: 175.23 g/mol
InChI Key: KZCBMVLBYCXGQW-UHFFFAOYSA-N
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Safety and Hazards

Like all chemicals, “(1-ethyl-1H-indol-5-yl)methanol” should be handled with care. It is advisable to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it .

Future Directions

The future directions in the research of indole derivatives, including “(1-ethyl-1H-indol-5-yl)methanol”, involve the exploration of their diverse biological activities and the development of novel synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-indol-5-yl)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of 1-ethylindole with formaldehyde under acidic conditions to yield the desired product . The reaction conditions often include:

    Reagents: 1-ethylindole, formaldehyde

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Organic solvents like ethanol or methanol

    Temperature: Room temperature to moderate heating

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of (1-ethyl-1H-indol-5-yl)methane.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-indol-5-yl)methanol
  • (1-ethyl-1H-indol-3-yl)methanol
  • (1-ethyl-1H-indol-2-yl)methanol

Uniqueness

(1-ethyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1-ethylindol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBMVLBYCXGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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